molecular formula C11H9NO3 B013705 Methyl 3-indoleglyoxylate CAS No. 18372-22-0

Methyl 3-indoleglyoxylate

Cat. No. B013705
CAS RN: 18372-22-0
M. Wt: 203.19 g/mol
InChI Key: VFIJGAWYVXDYLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-indoleglyoxylate and its derivatives has been explored through various methods. A notable approach is the direct regioselective oxidative cross-coupling of indoles with methyl ketones, presenting a novel route to C3-dicarbonylation of indoles, which may include Methyl 3-indoleglyoxylate or its related compounds (Gao et al., 2015). Additionally, methods for creating 3-methyleneoxindoles from corresponding isatins via Peterson olefination have been reported, which could be related to the synthesis pathways of Methyl 3-indoleglyoxylate or its analogs (Rossiter, 2002).

Molecular Structure Analysis

The molecular structure and electronic properties of compounds closely related to Methyl 3-indoleglyoxylate, such as methyl 1H-indol-5-carboxylate, have been investigated using density functional theory. These studies have provided insights into ground state geometry, molecular properties, and the influence of solvent effects on the compound's behavior (Srivastava et al., 2017).

Chemical Reactions and Properties

Methyl 3-indoleglyoxylate participates in various chemical reactions, contributing to the synthesis of complex molecules. For instance, N-alkylations of Methyl 3-indoleglyoxylate have been explored, demonstrating the compound's versatility in forming N-alkylated products under certain conditions, which can significantly influence its reactivity and applications in organic synthesis (Ma Wen-Kang et al., 2011).

Physical Properties Analysis

While specific studies focusing on the physical properties of Methyl 3-indoleglyoxylate were not identified in the current search, research on related indole derivatives has highlighted the importance of understanding solubility, melting points, and other physical characteristics that affect their use in chemical reactions and potential applications in materials science.

Chemical Properties Analysis

The chemical properties of Methyl 3-indoleglyoxylate, including its reactivity in various chemical environments, stability under different conditions, and interactions with other chemical species, are crucial for its application in synthetic chemistry. The compound's role in forming indole derivatives with antioxidant and cytoprotective activity has been investigated, showcasing its potential in developing therapeutically relevant molecules (Jasiewicz et al., 2021).

Scientific Research Applications

  • Anti-cancer Activity : Methyl indole-3-carboxylate derivatives, closely related to Methyl 3-indoleglyoxylate, have been found to show anti-cancer activity against melanoma, renal, and breast cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

  • Chemical Synthesis : The oxidative cross-coupling of indoles with methyl ketones, which includes Methyl 3-indoleglyoxylate, aids in efficient C3-dicarbonylation, potentially useful in exploring therapeutic A2BAR modulators (Gao, Zhang, Wu, Liu, & Wu, 2015).

  • Cytotoxic Metabolites Synthesis : 3-Methyleneoxindole, a cytotoxic metabolite of indole-3-acetic acid, can be synthesized from isatins, related to Methyl 3-indoleglyoxylate, for potential use in cancer therapy (Rossiter, 2002).

  • Catalytic Enantioselective Arylation : The catalytic enantioselective arylation of 3-indolylmethanols, which can be derived from Methyl 3-indoleglyoxylate, enables the synthesis of biologically important 3,3′-bis(indolyl)oxindoles (Sun, Du, Zhang, Ji, & Shi, 2015).

  • Electronic Structure and Hydrogen Bonding : Methyl 1H-indol-5-carboxylate exhibits strong hydrogen bonding and polarizability, with solvent effects influencing its optimized geometry and electronic properties (Srivastava et al., 2017).

  • Chemiluminescence : 3-Indoleglyoxylyl chloride, related to Methyl 3-indoleglyoxylate, shows strong and lasting chemiluminescence, enhanced by beta-cyclodextrin and bovine serum albumin (Nakazono, Sho, & Zaitsu, 2003).

properties

IUPAC Name

methyl 2-(1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIJGAWYVXDYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343309
Record name Methyl 3-indoleglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-indoleglyoxylate

CAS RN

18372-22-0
Record name Methyl 3-indoleglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-indoleglyoxylate
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Synthesis routes and methods I

Procedure details

A solution of indole (2.0 g, 1.70 mmol) in Et2O (20 mL) was cooled to 0°-5° C. under N2 and oxalyl chloride (1.5 mL 1.70 mmol) was added dropwise at <5° C. The resultant yellow slurry was stirred 30 min. in the ice bath and was then cooled to -65° C. and a 25% wt. solution of sodium methoxide (7.8 mL, 3.4 mmol) was slowly added at ≤58° C. The reaction was then allowed to warm to room temperature, water was added (10 mL), and the resultant mixture filtered. The solid was dried at room temperature to give 3.21 g (93%) of the titled compound. NMR. MS (FD) m/z=203 (M+, 100%). Analytical calculated for C11H9NO3C, 65.02; H, 4.46; N, 6.89. Found C, 64.93; H, 4.25; N, 7.03.
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Yield
93%

Synthesis routes and methods II

Procedure details

reacting the 3-indoleglyoxalyl chloride with methanol to give methyl 3-indoleglyoxylate, and
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (1.50 mL; 17.2 mmol) was added dropwise to an ice cold solution of indole, A1, (2.00 g; 17.1 mmol) in anhydrous diethyl ether (20 mL). The resulting solution was allowed to stir on ice for 1 hour after which time a yellow slurry had formed. A freshly prepared solution of sodium methoxide in methanol (780 mg Na metal in 20 mL methanol; 34.1 mmol) was added, the reaction allowed to warm to room temperature and stirred for 1 hour. The reaction was quenched with the addition of water (30 mL) and the resulting orange solid isolated by fitration, washed with diethyl ether and recrystallised from methanol. Yield 2.94 g; 85%. mp 226–228° C. 1H NMR (500 MHz, DMSO-d6) 12.40 (br s, 1H), 8.17 (dd, J=1.5, 7.6 Hz, 1H), 7.55 (dd, J=1.5, 7.6 Hz, 1H), 7.29 (dt, j=1.5, 7.6 Hz, 1H), 7.26 (dt, J=1.5, 7.6 Hz, 1H), 3.89 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GL Law, KL Wong, KK Lau, HL Tam, KW Cheah… - 2007 - Wiley Online Library
… The longer Eu–Eu bond in 4 probably results from the greater steric hindrance associated with the N-methyl-3-indoleglyoxylate group than the benzoate group. The average Eu–O(…
W Reeve, RS Hudson, CW Woods - Tetrahedron, 1963 - Elsevier
… Indole was treated with oxalyl chloride and then with methanol to form the known methyl 3-indoleglyoxylate (Ia) in 88 per cent yield. These reactions were found to occur in a satisfactory …
J Szmuszkovicz, ME Greig - Journal of Medicinal Chemistry, 1961 - ACS Publications
… During an attempted preparation of 2-methyl-3-indoleglyoxylic acid hydrazide, ethyl 2 -methyl- 3 -indoleglyoxylate (I)* was subjected to hydrazinolysis with hydrazine hydrate. …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
DI Perez, V Palomo, C Pérez, C Gil… - Journal of Medicinal …, 2011 - ACS Publications
… To a solution of acetoacetamide (1 equiv) and t BuOK (1 M solution in THF) (3.5 equiv) dissolved in THF (20 mL) at −60 C was added methyl 3-indoleglyoxylate or methyl 2-(1-methyl-1H…
Number of citations: 87 0-pubs-acs-org.brum.beds.ac.uk
M Nakazono, Y Sho, K Zaitsu - Analytical sciences, 2003 - jstage.jst.go.jp
… Methyl-3-indoleglyoxylate 4. To stirred diethyl ether (80 ml) cooled in an ice-water bath was added 2 (0.31 g, 1.5 mmol), and the solution was stirred for 30 min. MeOH (1.83 ml, 45 mmol…
Number of citations: 8 www.jstage.jst.go.jp
DE Levy, DX Wang, Q Lu, Z Chen, J Perumattam… - Bioorganic & medicinal …, 2008 - Elsevier
… Of the required glyoxylates, commercially available methyl 3-indoleglyoxylate and methyl (1-methylindole)-3-glyoxylate were utilized. The 1-(3-aminopropylindole) glyoxylate required …
CW Woods - 1958 - search.proquest.com
… This material was reacted immediately with methanol to pro duce methyl 3-indoleglyoxylate. The N position was then blocked by acetylation with acetic anhydride and sodium acetate to …

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